2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Muscarinic M3 receptor Antagonist Binding affinity

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (CAS 128244-02-0; C₂₃H₂₆N₂O₂; MW 362.46) belongs to the 2,8-diazaspiro[5.5]undecane-1,7-dione class, characterized by a rigid spirocyclic core bearing two carbonyl groups at positions 1 and 7 and nitrogen atoms at positions 2 and 8. This compound bears two benzyl substituents at both N2 and N8 positions, which distinguishes it from unsubstituted or mono-substituted analogs.

Molecular Formula C23H26N2O2
Molecular Weight 362.5 g/mol
CAS No. 128244-02-0
Cat. No. B173505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
CAS128244-02-0
Molecular FormulaC23H26N2O2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1CC2(CCCN(C2=O)CC3=CC=CC=C3)C(=O)N(C1)CC4=CC=CC=C4
InChIInChI=1S/C23H26N2O2/c26-21-23(13-7-15-24(21)17-19-9-3-1-4-10-19)14-8-16-25(22(23)27)18-20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2
InChIKeyQALSVTWHUKILFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (CAS 128244-02-0): A Spirocyclic Diketone Scaffold for Muscarinic Receptor-Targeted Discovery


2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (CAS 128244-02-0; C₂₃H₂₆N₂O₂; MW 362.46) belongs to the 2,8-diazaspiro[5.5]undecane-1,7-dione class, characterized by a rigid spirocyclic core bearing two carbonyl groups at positions 1 and 7 and nitrogen atoms at positions 2 and 8 . This compound bears two benzyl substituents at both N2 and N8 positions, which distinguishes it from unsubstituted or mono-substituted analogs. Patented as a diazaspiro[5.5]undecane derivative with muscarinic M3 receptor antagonist activity [1], this scaffold has been pursued for the treatment of pulmonary disorders including asthma and COPD [1].

Why 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione Cannot Be Replaced by Unsubstituted or Mono-Substituted Analogs in M3 Antagonist Research


The unsubstituted 2,8-diazaspiro[5.5]undecane-1,7-dione core (CAS 84296-41-3; C₉H₁₄N₂O₂; MW 182.22) and the mono-benzyl analog (CAS 143806-82-0; C₁₆H₂₀N₂O₂; MW 272.34) differ substantially from the dibenzyl compound in physicochemical properties critical for receptor engagement and pharmaceutical profiling. The dibenzyl substitution increases molecular weight by 180.24 Da versus the unsubstituted core and by 90.12 Da versus the mono-benzyl analog . These structural differences are not cosmetic: patent WO2010067102 explicitly claims diazaspiro[5.5]undecane derivatives bearing specific N-substitution patterns (including benzyl moieties) as muscarinic M3 receptor antagonists, with structure-activity relationships indicating that N-aralkyl substitution modulates both M3 antagonist potency and selectivity over other muscarinic subtypes [1]. Generic substitution with the unsubstituted or mono-substituted core would therefore compromise target engagement and invalidate comparative pharmacological profiling in this chemical series [2].

Quantitative Comparative Evidence for 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione Versus Closest Analogs


Muscarinic M3 Receptor Binding Affinity: Dibenzyl Substitution Establishes Defined Pharmacological Fingerprint

The 2,8-dibenzyl derivative (CAS 128244-02-0) has been explicitly characterized for binding affinity toward the muscarinic acetylcholine receptor M3 using [³H]NMS radioligand displacement assays [1]. This pharmacological annotation provides a defined benchmark absent for the unsubstituted 2,8-diazaspiro[5.5]undecane-1,7-dione core (CAS 84296-41-3), which lacks publicly documented M3 binding data .

Muscarinic M3 receptor Antagonist Binding affinity

Structural Symmetry and Synthetic Versatility: Dibenzyl Derivative Enables Orthogonal Derivatization Pathways Not Accessible from Mono-Benzyl Analog

The symmetrical 2,8-dibenzyl substitution pattern (C₂₃H₂₆N₂O₂) provides two identical N-benzyl protecting groups that can be selectively or simultaneously deprotected to generate diverse analogs. In contrast, the mono-benzyl analog 2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (CAS 143806-82-0; C₁₆H₂₀N₂O₂) contains one free NH site, which restricts orthogonal protection/deprotection strategies and reduces the combinatorial diversity of accessible derivatives [1]. This structural distinction carries procurement implications: the dibenzyl compound serves as a versatile late-stage intermediate, whereas the mono-benzyl analog represents a more specialized building block with limited diversification potential .

Synthetic intermediate Scaffold derivatization Chemical library

Patent-Validated Biological Activity: Dibenzyl Scaffold Explicitly Claimed as M3 Antagonist for Pulmonary Disorders

WO2010067102A1 explicitly claims diazaspiro[5.5]undecane derivatives bearing N-aralkyl (including benzyl) substitution patterns as muscarinic M3 receptor antagonists with therapeutic utility in pulmonary disorders such as asthma and COPD [1]. The patent establishes that the 2,8-diazaspiro[5.5]undecane-1,7-dione scaffold with appropriate N-substitution exhibits dual pharmacological activity as both a muscarinic-receptor antagonist and a beta-adrenoceptor agonist [1]. While the unsubstituted 2,8-diazaspiro[5.5]undecane-1,7-dione core (CAS 84296-41-3) is structurally related, it is not claimed in this patent and lacks equivalent documented dual-mechanism validation .

Patent literature Muscarinic antagonist Pulmonary disease

Physicochemical Property Differentiation: Dibenzyl Substitution Confers Enhanced Lipophilicity for Blood-Brain Barrier Penetration

The addition of two benzyl groups to the 2,8-diazaspiro[5.5]undecane-1,7-dione core substantially increases calculated lipophilicity. The dibenzyl compound has a predicted LogP of approximately 3.2-3.8, whereas the unsubstituted core (CAS 84296-41-3; C₉H₁₄N₂O₂) has a predicted LogP of approximately -0.3 to 0.2 [1]. This >3 log unit difference represents approximately a 1000-fold increase in octanol-water partition coefficient, a critical determinant for membrane permeability and CNS exposure [2]. The mono-benzyl analog (CAS 143806-82-0; C₁₆H₂₀N₂O₂) falls intermediately with a predicted LogP of approximately 1.5-2.0 [1].

Lipophilicity LogP CNS penetration

Research and Industrial Application Scenarios for 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione


Muscarinic M3 Receptor Antagonist Lead Optimization Programs

Research groups pursuing novel muscarinic M3 receptor antagonists for respiratory indications (asthma, COPD) should prioritize this compound as a validated starting point. The patent WO2010067102A1 explicitly claims diazaspiro[5.5]undecane derivatives with N-aralkyl substitution as M3 antagonists, and the compound's documented binding to M3 receptors using [³H]NMS radioligand displacement [1] provides a defined pharmacological benchmark that the unsubstituted core lacks [2].

CNS-Penetrant Spirocyclic Library Synthesis

Medicinal chemistry teams designing CNS-targeted compound libraries should select the dibenzyl derivative over the unsubstituted core. The calculated LogP of ~3.5 falls within the optimal range (2-4) for blood-brain barrier penetration [1], while the symmetrical N-benzyl protection enables bidirectional diversification strategies unavailable from the mono-benzyl analog [2]. This makes the dibenzyl compound a superior scaffold for generating CNS-focused screening collections.

Structure-Activity Relationship (SAR) Studies of N-Substituted Spirocyclic Scaffolds

Investigators conducting systematic SAR exploration of the diazaspiro[5.5]undecane chemical space should procure both the dibenzyl (CAS 128244-02-0) and mono-benzyl (CAS 143806-82-0) derivatives as a matched pair. The 90.12 Da molecular weight increment and 2-fold difference in protected nitrogen sites [1] enable controlled evaluation of how incremental N-benzyl substitution modulates target affinity, selectivity, and ADME properties. This comparative approach is essential for establishing robust pharmacophore models in this privileged scaffold class [2].

Dual-Mechanism Muscarinic Antagonist/Beta-Adrenoceptor Agonist Discovery

Programs developing bifunctional molecules for respiratory disease should utilize this compound based on the dual-mechanism profile claimed in WO2010067102A1 [1]. The patent establishes that appropriately substituted diazaspiro[5.5]undecane-1,7-diones can simultaneously engage muscarinic receptors as antagonists and beta-adrenoceptors as agonists. This dual pharmacology differentiates the validated dibenzyl-containing series from alternative spirocyclic scaffolds lacking such patent-supported multi-target validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.